Cas no 24623-24-3 (6-Nitro-1-indanone)

6-Nitro-1-indanone is a nitro-substituted indanone derivative with the molecular formula C9H7NO3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its nitro group enhances reactivity, making it valuable for further functionalization, such as reduction to amines or cyclization reactions. The indanone scaffold provides a rigid structure, contributing to its utility in designing bioactive molecules. 6-Nitro-1-indanone exhibits moderate stability under standard conditions, though it should be stored in a cool, dry environment to prevent degradation. Its well-defined chemical properties and versatility in synthetic applications make it a useful building block in research and industrial chemistry.
6-Nitro-1-indanone structure
6-Nitro-1-indanone structure
Product name:6-Nitro-1-indanone
CAS No:24623-24-3
MF:C9H7NO3
Molecular Weight:177.1568
MDL:MFCD06656903
CID:52545
PubChem ID:90562

6-Nitro-1-indanone 化学的及び物理的性質

名前と識別子

    • 6-Nitroindanone
    • 6-Nitroindan-1-one
    • 2,3-dihydro-6-nitroinden-1-one
    • 6-NITRO-1-INDANONE
    • 6-nitro-2,3-dihydro-1H-inden-1-one
    • 6-nitro-2,3-dihydroinden-1-one
    • 2,3-Dihydro-6-nitro-1H-inden-1-one
    • 2,3-Dihydro-6-nitro-1-oxo-1H-indene
    • 2,3-diidro-6-nitro-1H-indene-1-one
    • 4-nitro-indan-1-one
    • 6-nitro-1-indatone
    • 6-nitroindan-l-one
    • 1H-INDEN-1-ONE, 2,3-DIHYDRO-6-NITRO-
    • NSC225094
    • 1-Oxo-6-nitroindane
    • 6-nitro-indan-1-one
    • PubChem19682
    • MLRACZPAMDFORH-UHFFFAOYSA-N
    • SBB066646
    • VZ308
    • SCHEMBL568785
    • CS-D1054
    • SY010072
    • AB25564
    • W-206902
    • 1Z-5050
    • FT-0649773
    • AC-22908
    • MWU6EZH8FZ
    • NSC 225094
    • AKOS005070104
    • NSC-225094
    • UNII-MWU6EZH8FZ
    • DTXSID80179369
    • EN300-94949
    • MFCD06656903
    • NS00027708
    • A18519
    • 24623-24-3
    • AM20040002
    • EINECS 246-366-7
    • DB-022398
    • 6-Nitro-1-indanone
    • MDL: MFCD06656903
    • インチ: 1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2
    • InChIKey: MLRACZPAMDFORH-UHFFFAOYSA-N
    • SMILES: O=C1C2C([H])=C(C([H])=C([H])C=2C([H])([H])C1([H])[H])[N+](=O)[O-]

計算された属性

  • 精确分子量: 177.04300
  • 同位素质量: 177.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.9
  • XLogP3: 1.5
  • Surface Charge: 0
  • 互变异构体数量: 2

じっけんとくせい

  • 密度みつど: 1.396
  • Boiling Point: 331.9℃ at 760 mmHg
  • フラッシュポイント: 169.8 °C
  • Refractive Index: 1.629
  • PSA: 62.89000
  • LogP: 2.24690

6-Nitro-1-indanone Security Information

6-Nitro-1-indanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

6-Nitro-1-indanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37115099-50g
6-nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 95%
50g
$898.0 2023-09-01
eNovation Chemicals LLC
Y1042461-25g
1H-Inden-1-one, 2,3-dihydro-6-nitro-
24623-24-3 97%
25g
$160 2024-06-07
eNovation Chemicals LLC
D327333-1g
6-nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 >95%
1g
$661 2024-05-24
eNovation Chemicals LLC
D508913-10g
6-nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 97%
10g
$750 2024-05-24
eNovation Chemicals LLC
D508913-25g
6-nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 97%
25g
$1355 2024-05-24
Enamine
EN300-94949-10.0g
6-nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 95%
10.0g
$216.0 2023-02-11
Enamine
EN300-94949-50.0g
6-nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 95%
50.0g
$898.0 2023-02-11
eNovation Chemicals LLC
D402289-25g
6-NITROINDANONE
24623-24-3 95%
25g
$980 2024-06-05
eNovation Chemicals LLC
D402289-100g
6-NITROINDANONE
24623-24-3 95%
100g
$2700 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N56850-250mg
6-Nitro-2,3-dihydro-1H-inden-1-one
24623-24-3 98%
250mg
¥33.0 2024-07-19

6-Nitro-1-indanone 関連文献

  • 1. Notes
    C. V. Y. Chong,J. P. Redfern,J. E. Salmon,P. W. Kent,K. R. Wood,J. J. Ferraro,I. A. Kaye,U. Weiss,R. S. Matthews,A. A. Scala,D. N. Purohit,N. C. Sogani,J. H. Dunlop,R. D. Gillard,J. W. Clark-Lewis,R. P. Singh,J. Lewis,R. S. Nytholm,S. S. Sandhu,M. H. B. Stiddard,V. S. V. Nayar,R. D. Peacock,D. W. Russell,M. Davis,C. F. Cullis,J. G. Yates,G. Wilkinson,D. M. Harris,G. W. A. Fowles,R. A. Walton,K. Feenan,L. A. Cort,R. G. Manders,G. R. Parlett,W. Gee,R. A. Shaw,B. C. Smith,K. W. Buck,A. B. Foster,A. Labib,J. M. Webber J. Chem. Soc. 1964 2811
  • Ermitas Alcalde,Neus Mesquida,Jordi Frigola,Sara López-Pérez,Ramon Mercè Org. Biomol. Chem. 2008 6 3795

6-Nitro-1-indanoneに関する追加情報

Professional Introduction to 6-Nitro-1-indanone (CAS No: 24623-24-3)

6-Nitro-1-indanone, a compound with the chemical formula C₉H₇NO₂ and the CAS number 24623-24-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This heterocyclic nitro compound has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The presence of both a nitro group and a carbonyl group in its molecular structure imparts unique reactivity, enabling its use in various chemical transformations and biological studies.

The structural framework of 6-Nitro-1-indanone consists of a benzene ring fused with a cyclopentane ring, with the nitro group (-NO₂) attached at the 6-position of the benzene ring and a carbonyl group (C=O) at the 1-position. This configuration contributes to its stability while also providing reactive sites for further functionalization. The compound's solubility characteristics, moderate melting point, and thermal stability make it suitable for handling in laboratory settings without requiring specialized equipment.

In recent years, 6-Nitro-1-indanone has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of more complex molecules, including biologically active compounds. The nitro group can be reduced to an amine, which can then be further modified to produce pharmacologically relevant structures. This transformation is particularly useful in the development of novel therapeutic agents targeting various diseases.

One of the most intriguing aspects of 6-Nitro-1-indanone is its utility in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their importance in pharmaceuticals due to their prevalence in natural products and their ability to mimic biological structures. The indanone scaffold, present in 6-Nitro-1-indanone, is a common motif found in many bioactive molecules. For instance, derivatives of indanone have shown promise as anti-inflammatory agents, antioxidants, and even potential anticancer drugs.

Recent studies have highlighted the role of 6-Nitro-1-indanone in developing new methodologies for constructing complex organic molecules. Researchers have demonstrated its use as a key intermediate in multi-step syntheses, enabling the efficient production of target compounds with high yields and purity. These advancements underscore the importance of nitro-substituted indanones as building blocks in synthetic organic chemistry.

The pharmacological properties of 6-Nitro-1-indanone have also been investigated for their potential therapeutic benefits. Initial studies suggest that certain derivatives may exhibit inhibitory effects on enzymes involved in inflammatory pathways. This finding is particularly significant given the widespread use of anti-inflammatory drugs worldwide. Additionally, the compound's ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs.

The synthesis of 6-Nitro-1-indanone can be achieved through various routes, each offering distinct advantages depending on the desired purity and scale of production. Common methods include nitration of indanone precursors followed by purification steps to isolate the desired product. Advances in catalytic processes have also enabled more efficient synthetic routes, reducing waste and improving overall yields.

In conclusion, 6-Nitro-1-indanone (CAS No: 24623-24-3) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in the development of innovative therapeutic agents and synthetic strategies.

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